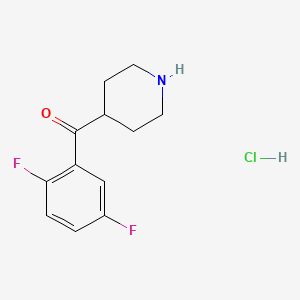

4-(2,5-Difluorobenzoyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,5-Difluorobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H14ClF2NO. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic medications . The compound is characterized by the presence of a piperidine ring substituted with a 2,5-difluorobenzoyl group, making it a valuable building block in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 2,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The compound is then isolated and purified using industrial-scale crystallization and filtration techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2,5-Difluorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol are employed.

Major Products:

Applications De Recherche Scientifique

4-(2,5-Difluorobenzoyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(2,5-Difluorobenzoyl)piperidine hydrochloride is primarily related to its role as an intermediate in the synthesis of antipsychotic medications. These medications typically target dopamine and serotonin receptors in the brain, modulating neurotransmitter activity to alleviate symptoms of psychiatric disorders . The compound itself does not exhibit direct pharmacological effects but is essential in the production of active pharmaceutical ingredients .

Comparaison Avec Des Composés Similaires

4-(2,4-Difluorobenzoyl)piperidine hydrochloride: Another intermediate used in the synthesis of antipsychotic drugs.

4-(2,6-Difluorobenzoyl)piperidine hydrochloride: Similar structure but with different fluorine substitution pattern.

Uniqueness: 4-(2,5-Difluorobenzoyl)piperidine hydrochloride is unique due to its specific substitution pattern on the benzoyl ring, which influences its reactivity and the properties of the final pharmaceutical products . This distinct structure makes it a valuable intermediate in the synthesis of certain antipsychotic medications .

Activité Biologique

4-(2,5-Difluorobenzoyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Chemical Formula : C12H14ClF2N

- CAS Number : 1172297-96-9

- Molecular Weight : 247.69 g/mol

- Solubility : Soluble in organic solvents such as chloroform and ethyl acetate.

The compound acts primarily as a ligand for various receptors , particularly in the central nervous system (CNS). Its structural features allow it to interact with serotoninergic and dopaminergic receptors, which are crucial for neurotransmission and have implications in treating neuropsychiatric disorders.

Target Receptors

- Serotonin Receptors : Affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

- Dopamine Receptors : Notable interaction with D1, D2, and D4 receptors.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values for different human cancer cells are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 7.9 |

| Ovarian Cancer | 30.0 |

| Colorectal Cancer | 92.0 |

These findings suggest that the compound may inhibit cancer cell growth effectively, making it a candidate for further research in oncology.

Neuropharmacological Effects

The compound's interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders and schizophrenia. The following table summarizes its receptor affinities:

| Receptor Type | Affinity (pKi) |

|---|---|

| 5-HT2A | 7.0 |

| D1 | 6.8 |

| D2 | 6.5 |

| D4 | 6.3 |

These values indicate a moderate affinity for these receptors, supporting its potential as a neuroleptic agent with fewer side effects compared to traditional antipsychotics.

Study on Anticancer Activity

In a preclinical study published in MDPI, the compound was tested against several cancer types. The results demonstrated that it significantly inhibited cell growth across multiple lines, particularly noting its effectiveness in breast cancer models where it achieved an IC50 of 7.9 µM .

Neuropharmacological Research

A study investigating the pharmacological profile of compounds with similar structures highlighted that derivatives of benzoylpiperidine can serve as effective ligands for serotonin receptors, suggesting that modifications to the piperidine core can enhance receptor selectivity and potency .

Propriétés

IUPAC Name |

(2,5-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO.ClH/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUNDUKIDIEVIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=CC(=C2)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655372 |

Source

|

| Record name | (2,5-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172297-96-9 |

Source

|

| Record name | (2,5-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.